(E)-5,5'-(diazene-1,2-diyl)diisophthalic acid
Description
(E)-5,5'-(diazene-1,2-diyl)diisophthalic acid (CAS: 365549-33-3), also known as H4ABTC or Tazb, is a tetracarboxylic acid featuring an azo (-N=N-) bridge connecting two isophthalic acid moieties in the E (trans) configuration . Its molecular formula is C₁₆H₁₀N₂O₈, with a molecular weight of 358.26 g/mol. The compound is soluble in polar aprotic solvents like DMF and DMSO, and it requires storage at 2–8°C in sealed conditions to maintain stability .
The azo group imparts rigidity and planarity to the molecule, while the meta-positioned carboxylate groups on the benzene rings enable diverse coordination modes, making it a versatile ligand for constructing metal-organic frameworks (MOFs) such as PCN-250, MIL-127, and Fe-soc-MOF . Its synthesis involves the reduction of 5-nitroisophthalic acid under alkaline conditions, followed by crystallization in DMF .
Properties
IUPAC Name |
5-[(3,5-dicarboxyphenyl)diazenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8/c19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBZODCMBYDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191597 | |
| Record name | 5,5′-(1E)-1,2-Diazenediylbis[1,3-benzenedicarboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007597-56-9 | |
| Record name | 5,5′-(1E)-1,2-Diazenediylbis[1,3-benzenedicarboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid can be synthesized through the reaction of azobenzene with tetracarboxylic acid. The reaction typically involves heating azobenzene and tetracarboxylic acid in an appropriate solvent, such as dimethyl ketone, acetone, or methanol . The product is then purified through crystallization or other separation techniques to obtain pure (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid .
Chemical Reactions Analysis
(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid into other compounds with different functional groups.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(E)-5,5'-(diazene-1,2-diyl)diisophthalic acid, also known as 3,3',5,5'-azobenzene tetracarboxylic acid, is a compound with the molecular formula C16H10N2O8 and a molecular weight of 358.26 g/mol . It has a melting point of 390 °C (decomposes) and a predicted boiling point of 810.1 ± 65.0 °C . This compound features four carboxylic acid groups, enhancing its reactivity and solubility in various solvents, making it suitable for multiple applications in chemistry and biology.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is used as a precursor in the synthesis of various dyes and pigments.
- Biology Research studies have explored its potential use in biological systems, particularly in the development of bio-compatible dyes.
- Industry It is used in the dyeing of fibers, paper, and plastics, providing different colors to these materials.
Target and Mode of Action
The primary targets of (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid are metal-organic frameworks (MOFs). It interacts with MOFs by integrating into the frameworks during their synthesis, playing a crucial role in their formation and properties. The integration of the compound into MOFs can result in materials with unique properties. For instance, a MOF synthesized using this compound showed dye-like properties and was used as a photosensitizer. The action of this compound can be influenced by environmental factors such as light and temperature, with the photoisomerization of the azobenzene group being triggered by light.
Chemical Reactions
(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid undergoes various chemical reactions:
- Oxidation It can be oxidized under specific conditions, leading to the formation of different oxidation products.
- Reduction Reduction reactions can convert it into other compounds with different functional groups.
- Substitution It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily due to its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and properties . These changes can affect its interaction with other molecules and its overall behavior in different environments.
Comparison with Similar Compounds
Thermal Stability
Acidity
Magnetic and Electronic Properties
Photocatalysis
Luminescence
- Ethane-bridged Zn(II) polymers exhibit ligand-to-metal charge transfer (LMCT), resulting in red-shifted emission compared to free ligands .
Biological Activity
(E)-5,5'-(diazene-1,2-diyl)diisophthalic acid, also known as 3,3',5,5'-azobenzene tetracarboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological applications based on diverse research findings.
- Molecular Formula : C16H10N2O8
- Molecular Weight : 358.26 g/mol
- Melting Point : 390 °C (decomposition)
- Boiling Point : 810.1 ± 65.0 °C (predicted)
- Density : 1.62 ± 0.1 g/cm³
The compound features four carboxylic acid groups that enhance its reactivity and solubility in various solvents, making it suitable for multiple applications in chemistry and biology .
Synthesis
The synthesis of this compound typically involves the reaction of azobenzene with tetracarboxylic acid under specific conditions, often utilizing solvents like dimethyl ketone or methanol. The reaction conditions can significantly influence the yield and purity of the final product.
Cytotoxicity
Investigations into the cytotoxic effects of related azo compounds have demonstrated that many do not exhibit toxicity towards normal cell lines while maintaining antimicrobial efficacy . This characteristic is crucial for developing therapeutic agents with minimal side effects.
The primary mechanism of action for this compound appears to involve its integration into metal-organic frameworks (MOFs). These frameworks can exhibit unique properties when this compound is used as a monomer during synthesis. The compound's azobenzene moiety allows for photoisomerization under light exposure, which can influence the properties of the resulting MOFs .
Study on Antimicrobial Activity
A study focused on synthesizing various acylhydrazones showed that structural modifications could enhance antibacterial properties. Compounds with increased lipophilicity were generally more effective against bacterial strains . Although this compound was not directly tested in this study, its structural characteristics may predict similar outcomes.
Application in MOFs
Research has demonstrated that incorporating this compound into MOFs can create materials with enhanced dye-like properties and potential uses as photosensitizers in photochemical applications. This highlights the compound's versatility beyond traditional biological applications.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Cytotoxicity | Applications |
|---|---|---|---|
| This compound | Potentially high | Low | MOFs synthesis, dyes |
| Acylhydrazones | High | Low | Antibacterial agents |
| Azobenzene | Moderate | Moderate | Dyes in textiles and pharmaceuticals |
Q & A
Q. What are the optimal synthetic routes for (E)-5,5'-(diazene-1,2-diyl)diisophthalic acid, and how can purity be ensured?
The ligand is synthesized via reduction of 5-nitroisophthalic acid under alkaline conditions (NaOH, 50°C, 18 hours), followed by acidification and slow evaporation of DMF to yield crystals suitable for X-ray diffraction . Critical purification steps include recrystallization from DMF to remove unreacted precursors and byproducts. Purity is confirmed via elemental analysis, FT-IR (to identify carboxylic acid and azo groups), and HPLC (≥99% purity) .
Q. How is the crystal structure of this ligand resolved, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system (space group P1) with lattice parameters a = 6.2926 Å, b = 7.2114 Å, c = 13.653 Å, and angles α = 80.94°, β = 85.30°, γ = 81.72° . Intramolecular C–H⋯O hydrogen bonds stabilize the E-configuration of the azo group, while intermolecular O–H⋯O and C–H⋯O interactions form layered structures parallel to the (210) plane (Table 1 in ). Refinement using SHELXL-97 ensures accuracy, with R-factors < 0.05 .
Q. What solvent systems are compatible with this ligand for MOF synthesis?
The ligand is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water or alcohols. For MOF synthesis, DMF is preferred due to its ability to solubilize both the ligand and metal salts (e.g., Fe³⁺, In³⁺) while facilitating slow crystallization. Solvent mixtures (e.g., DMF/H₂O) modulate nucleation rates to avoid amorphous phases .
Advanced Research Questions
Q. How does the azo group’s geometry influence the topology and porosity of MOFs like PCN-250?
The rigid E-configuration of the azo group enforces a planar geometry, enabling π-π stacking with adjacent ligands and coordination to metal clusters (e.g., Fe₃O clusters in MIL-127). This creates soc (square-octahedral) topology with pore diameters of 8–12 Å and surface areas >2000 m²/g . Computational modeling (DFT) predicts that torsional flexibility in the azo group could reduce pore uniformity, necessitating strict control of reaction pH and temperature .
Q. How can crystallographic data discrepancies between MOF polymorphs be resolved?
Discrepancies in unit cell parameters or symmetry often arise from solvent-induced framework flexibility or competing coordination modes. For example, MIL-127 exhibits variations in Fe–O bond lengths (±0.05 Å) depending on solvation. Refinement protocols using SQUEEZE (in PLATON) account for disordered solvent molecules, while Rietveld analysis of PXRD data validates bulk crystallinity . Contradictions in reported surface areas (e.g., 1800 vs. 2200 m²/g) may stem from activation protocols (supercritical CO₂ vs. vacuum) .
Q. What strategies optimize this ligand’s integration into luminescent or catalytic MOFs?
Post-synthetic modification (PSM) of the carboxylic acid groups with lanthanide ions (e.g., Tb³⁺, Eu³⁺) enhances luminescence for sensing applications. For catalysis, embedding Pd nanoparticles within the MOF pores (via reduction of Pd(OAc)₂) leverages the ligand’s electron-deficient azo group to stabilize metal centers. Kinetic studies show turnover frequencies (TOF) up to 450 h⁻¹ for Suzuki-Miyaura coupling .
Q. How do competing hydrogen-bonding networks affect the ligand’s stability under hydrothermal conditions?
Prolonged heating (>100°C) in aqueous DMF disrupts O–H⋯O bonds, leading to ligand decomposition (evidenced by TGA mass loss at 250°C). Substituting DMF with DMA (dimethylacetamide) improves thermal stability (decomposition onset at 300°C) by strengthening N–H⋯O interactions .
Methodological Considerations
- Data Collection : Use SHELX programs for structure refinement, ensuring R₁ < 5% and wR₂ < 12% for high-confidence models .
- Contradiction Analysis : Compare PXDR patterns with simulated data (Mercury 4.0) to identify polymorphic impurities .
- MOF Activation : Activate frameworks at 150°C under vacuum for 24 hours to remove solvent without collapsing pores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
